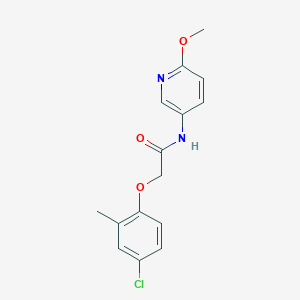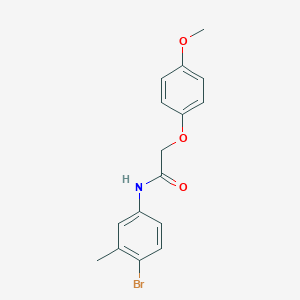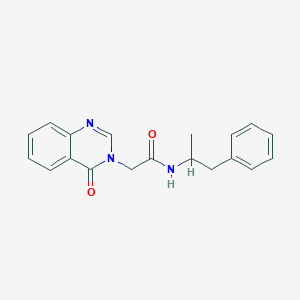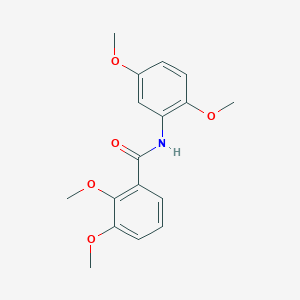![molecular formula C19H31N3O2 B249025 2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL](/img/structure/B249025.png)
2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a piperidine and piperazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Piperazine Ring: This step often involves the reaction of the piperidine derivative with a suitable piperazine compound.
Attachment of the 3-Methoxy-benzyl Group: This step can be performed using a nucleophilic substitution reaction.
Introduction of the Ethanol Group: This final step can be achieved through a reduction reaction, often using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the piperidine or piperazine rings.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Modified piperidine or piperazine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
科学的研究の応用
2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(3-Methoxy-benzyl)-piperidin-4-yl derivatives: These compounds share a similar core structure but may have different functional groups attached.
Piperazine derivatives: Compounds with similar piperazine ring systems but different substituents.
Uniqueness
The uniqueness of 2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H31N3O2 |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
2-[4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H31N3O2/c1-24-19-4-2-3-17(15-19)16-21-7-5-18(6-8-21)22-11-9-20(10-12-22)13-14-23/h2-4,15,18,23H,5-14,16H2,1H3 |
InChIキー |
OBKRNTJDBNMHTN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
正規SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B248943.png)







![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)




